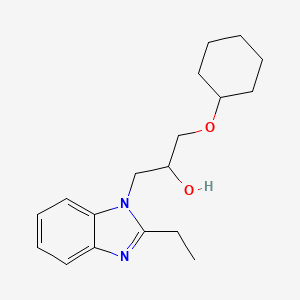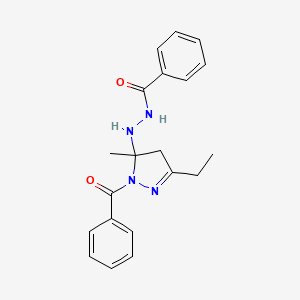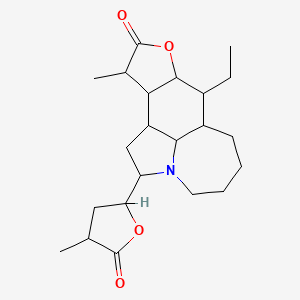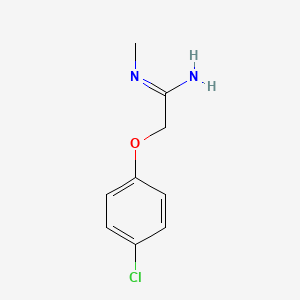
1-(cyclohexyloxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting from an appropriate ortho-phenylenediamine derivative, the benzodiazole ring can be formed through cyclization reactions.
Alkylation: The benzodiazole intermediate can be alkylated with 2-ethyl groups under basic conditions.
Ether Formation: The cyclohexyloxy group can be introduced through etherification reactions using cyclohexanol and appropriate activating agents.
Final Coupling: The final step involves coupling the benzodiazole derivative with the propanol moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its benzodiazole core.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
1-(cyclohexyloxy)-3-(1,3-benzodiazol-1-yl)propan-2-ol: Lacks the 2-ethyl group.
1-(cyclohexyloxy)-3-(2-methyl-1,3-benzodiazol-1-yl)propan-2-ol: Has a methyl group instead of an ethyl group.
Uniqueness
1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol is unique due to the presence of the 2-ethyl group, which can influence its chemical properties and biological activities. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to similar compounds.
属性
分子式 |
C18H26N2O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
1-cyclohexyloxy-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H26N2O2/c1-2-18-19-16-10-6-7-11-17(16)20(18)12-14(21)13-22-15-8-4-3-5-9-15/h6-7,10-11,14-15,21H,2-5,8-9,12-13H2,1H3 |
InChI 键 |
LKVSBYCCWSDFRN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12467487.png)
![5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide](/img/structure/B12467493.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12467497.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467512.png)
![6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12467521.png)
![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12467537.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12467542.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12467547.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12467549.png)

![4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12467557.png)
